2-[(1S)-1-azidoethyl]-1-methoxy-4-methylbenzene
Overview
Description
2-[(1S)-1-azidoethyl]-1-methoxy-4-methylbenzene is a versatile small molecule scaffold with the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol . This compound is known for its unique chemical structure, which includes an azido group, a methoxy group, and a methyl group attached to a benzene ring. It has various applications in scientific research and industry due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S)-1-azidoethyl]-1-methoxy-4-methylbenzene typically involves the azidation of a suitable precursor. One common method is the reaction of 1-methoxy-4-methylbenzene with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled reaction times to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(1S)-1-azidoethyl]-1-methoxy-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often used in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(1S)-1-azidoethyl]-1-methoxy-4-methylbenzene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in bioconjugation techniques, where it can be attached to biomolecules for labeling and detection purposes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1S)-1-azidoethyl]-1-methoxy-4-methylbenzene involves its reactivity with various molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is exploited in bioconjugation and material science applications. The methoxy and methyl groups provide additional sites for chemical modification, enhancing the compound’s versatility.
Comparison with Similar Compounds
2-[(1S)-1-azidoethyl]-1-methoxy-4-methylbenzene can be compared with other azido-substituted benzene derivatives, such as:
- 2-azido-1-methoxy-4-methylbenzene
- 2-azido-1-methyl-4-methoxybenzene
- 2-azido-1-ethoxy-4-methylbenzene
These compounds share similar reactivity patterns but differ in their specific functional groups, which can influence their chemical behavior and applications. The presence of the (1S)-1-azidoethyl group in this compound provides unique stereochemical properties that can be advantageous in certain applications.
Properties
IUPAC Name |
2-[(1S)-1-azidoethyl]-1-methoxy-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7-4-5-10(14-3)9(6-7)8(2)12-13-11/h4-6,8H,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOZSOGBQIDCBM-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)[C@H](C)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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